synthesis and characterization of 2,2'-Dimethoxy-1,1'-binaphthalene
synthesis and characterization of 2,2'-Dimethoxy-1,1'-binaphthalene
An In-Depth Technical Guide to the Synthesis and Characterization of 2,2'-Dimethoxy-1,1'-binaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Axially Chiral Binaphthyls
2,2'-Dimethoxy-1,1'-binaphthalene is a prominent member of the binaphthyl family, a class of compounds distinguished by their axial chirality. This unique structural feature, arising from hindered rotation around the C1-C1' bond, makes these molecules invaluable in the field of asymmetric synthesis.[1] The C₂-symmetric backbone of derivatives like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and 1,1'-bi-2-naphthol (BINOL) provides a well-defined chiral environment, crucial for the development of enantioselective catalysts.[1] 2,2'-Dimethoxy-1,1'-binaphthalene, often serving as a key precursor to these more complex ligands, is therefore a compound of significant interest in academic and industrial research, particularly in the synthesis of pharmaceuticals and fine chemicals where enantiomeric purity is paramount.
This guide provides a comprehensive overview of a robust and accessible two-step synthesis of racemic 2,2'-dimethoxy-1,1'-binaphthalene, followed by a detailed discussion of its characterization. The protocols and explanations are designed to provide both the practical steps for synthesis and the underlying chemical principles that govern these transformations.
A Practical Two-Step Synthesis of Racemic 2,2'-Dimethoxy-1,1'-binaphthalene
The most common and cost-effective route to 2,2'-dimethoxy-1,1'-binaphthalene begins with the synthesis of its dihydroxy precursor, (±)-1,1'-bi-2-naphthol (BINOL), followed by a straightforward methylation reaction.
Part A: Synthesis of the Racemic Precursor, (±)-1,1'-Bi-2-naphthol (BINOL)
The synthesis of racemic BINOL is achieved through the oxidative coupling of 2-naphthol. Iron(III) chloride (FeCl₃) is a widely used, effective, and economical oxidant for this transformation.[2][3][4][5]
Mechanism Insight: The Role of FeCl₃ in Oxidative Coupling
The reaction proceeds via a single-electron transfer mechanism. The Lewis acidic FeCl₃ coordinates to the hydroxyl group of 2-naphthol. This is followed by oxidation of the naphthol to a phenoxy radical, with the concomitant reduction of Fe(III) to Fe(II).[3][6] Two of these naphthoxy radicals then couple at the C1 position to form the C-C bond of the binaphthyl system. Subsequent tautomerization yields the more stable diol, (±)-BINOL.
Figure 1: Mechanism of FeCl₃-mediated oxidative coupling of 2-naphthol.
Experimental Protocol: Synthesis of (±)-BINOL
This protocol is adapted from solid-state synthesis methods, which are often high-yielding and minimize solvent waste.[4][7]
-
Reagents and Equipment:
-
2-Naphthol
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Mortar and pestle
-
Beaker, filter funnel, and filter paper
-
Methanol (for washing)
-
-
Procedure:
-
In a mortar, combine 2-naphthol and a molar equivalent of FeCl₃·6H₂O.
-
Grind the mixture thoroughly with a pestle for 15-20 minutes. The mixture will become sticky and change color as the reaction proceeds.
-
Let the reaction mixture stand at room temperature for at least 2 hours, with occasional grinding.
-
After the reaction is complete, add a small amount of methanol to the mortar and triturate the solid to break it up.
-
Transfer the slurry to a beaker and add more methanol to dissolve any unreacted starting material and inorganic byproducts.
-
Collect the crude (±)-BINOL by vacuum filtration, washing the solid with cold methanol until the filtrate is colorless.
-
The resulting off-white solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure (±)-BINOL.
-
Part B: Methylation of (±)-BINOL to (±)-2,2'-Dimethoxy-1,1'-binaphthalene
The conversion of (±)-BINOL to its dimethyl ether is a classic example of the Williamson ether synthesis.[8][9][10] This reaction involves the deprotonation of the hydroxyl groups by a strong base to form a bis-phenoxide, which then acts as a nucleophile in a substitution reaction with a methylating agent.
Mechanism Insight: The Williamson Ether Synthesis
This reaction is a bimolecular nucleophilic substitution (SN2) process.[8][9] A strong base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the phenolic hydroxyl groups of BINOL, forming the highly nucleophilic bis-binaphthoxide anion. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing the leaving group (sulfate or iodide) and forming the ether linkage. The use of a polar aprotic solvent like DMF or DMSO can accelerate the SN2 reaction.
Experimental Protocol: Synthesis of (±)-2,2'-Dimethoxy-1,1'-binaphthalene
This protocol is based on established etherification procedures for BINOL derivatives.[11]
-
Reagents and Equipment:
-
(±)-1,1'-Bi-2-naphthol (BINOL)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Standard work-up and extraction glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve (±)-BINOL in DMF.
-
Add at least two molar equivalents of powdered NaOH or KOH to the solution and stir vigorously.
-
Carefully add at least two molar equivalents of dimethyl sulfate dropwise to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 50-60 °C and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water. This will precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel to afford pure (±)-2,2'-dimethoxy-1,1'-binaphthalene as a white crystalline solid.
-
Comprehensive Characterization of 2,2'-Dimethoxy-1,1'-binaphthalene
Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following data are typical for this compound.
Figure 2: Workflow for the characterization of 2,2'-dimethoxy-1,1'-binaphthalene.
Physical Properties
The physical properties of 2,2'-dimethoxy-1,1'-binaphthalene are key indicators of its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈O₂ | ChemBK[6] |
| Molecular Weight | 314.38 g/mol | ChemBK[6] |
| Appearance | White to off-white powder/crystal | MySkinRecipes[9] |
| Melting Point | 227-231 °C | ChemBK[6], MySkinRecipes[9] |
| Optical Rotation ([α]²⁰/D, c=1 in THF) | (S)-enantiomer: -79° | ChemBK[6] |
Note: For the racemic mixture synthesized here, the net optical rotation will be zero.
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 2,2'-dimethoxy-1,1'-binaphthalene will exhibit characteristic signals corresponding to its C₂-symmetric structure.
| ¹H NMR (Typical) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.0 - 8.0 | Multiplet | 12H | Naphthyl protons |
| Methoxy Protons | ~3.7 | Singlet | 6H | -OCH₃ |
| ¹³C NMR (Typical) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 115 - 135 | Naphthyl C-H |
| Quaternary Carbons | 130 - 155 | Naphthyl C-C, C-O |
| Methoxy Carbon | ~55 | -OCH₃ |
Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency. The provided data is representative for this class of compounds.[12][13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For 2,2'-dimethoxy-1,1'-binaphthalene, the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 314.4.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:
-
C-H stretching (aromatic): ~3050 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹
-
C-O stretching (aryl ether): ~1250 cm⁻¹
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of 2,2'-dimethoxy-1,1'-binaphthalene, a key building block in asymmetric catalysis. By following the two-step procedure of oxidative coupling of 2-naphthol to form the BINOL precursor, followed by a Williamson ether synthesis, researchers can readily access this valuable compound. The comprehensive characterization data provided herein serves as a benchmark for confirming the successful synthesis and purity of the final product. The mechanistic insights offered for each synthetic step are intended to empower researchers with a deeper understanding of the chemical transformations, facilitating troubleshooting and optimization.
References
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Solvent-free oxidative coupling of 2-naphthol using anhydrous iron (III) trichloride and iron (III) trichloride hexahydrate. (n.d.). ResearchGate. Retrieved from [Link]
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Describe the mechanism of oxidative coupling of 2-naphthol using FeCl3. (2023, October 21). Brainly.in. Retrieved from [Link]
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Rasmussen, M. O., Axelsson, O., & Tanner, D. (1997). A Practical Procedure for the Solid-Phase Synthesis of Racemic 2,2′-Dihydroxy-1,1′-binaphthyl. Synthetic Communications, 27(23), 4027–4030. Retrieved from [Link]
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Tavana, M., Montazeri, N., & Imanzadeh, G. (n.d.). Oxidative Coupling of 2-Naphthol and 2-Alkoxy Naphthalene by CuCl2 and FeCl3 Investigation of Stereo Selective Induction Effects of Optically Active Compounds on the Coupling Process under Solid-State Conditions and lonic Liquid Media. Oriental Journal of Chemistry. Retrieved from [Link]
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Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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The effect of solvents on the conversion of oxidative coupling of 2-naphthol by reciprocating reactor. (2014). Trade Science Inc. Retrieved from [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis of enantiomerically pure 2,2'-dihydroxy-1,1'-binaphthyl, 2,2'-diamino-1,1'-binaphthyl, and 2-amino-2'-hydroxy-1,1'-binaphthyl. Comparison of processes operating as diastereoselective crystallization and as second order asymmetric transformation. (n.d.). ACS Publications. Retrieved from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
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Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. (2024, January 17). National Institutes of Health (NIH). Retrieved from [Link]
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Williamson ether synthesis. (n.d.). Khan Academy. Retrieved from [Link]
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1,1′-Bi-2-naphthol. (n.d.). Wikipedia. Retrieved from [Link]
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Copper-Catalyzed Divergent Oxidative Pathways of 2-Naphthol Derivatives. (n.d.). University of Science and Technology of China. Retrieved from [Link]
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Green synthesis, Characterization of Derivatives of 1, 1'-binaphthalene]-2, 2'-diol. (n.d.). International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
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Supporting Information. (n.d.). Wiley Online Library. Retrieved from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
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